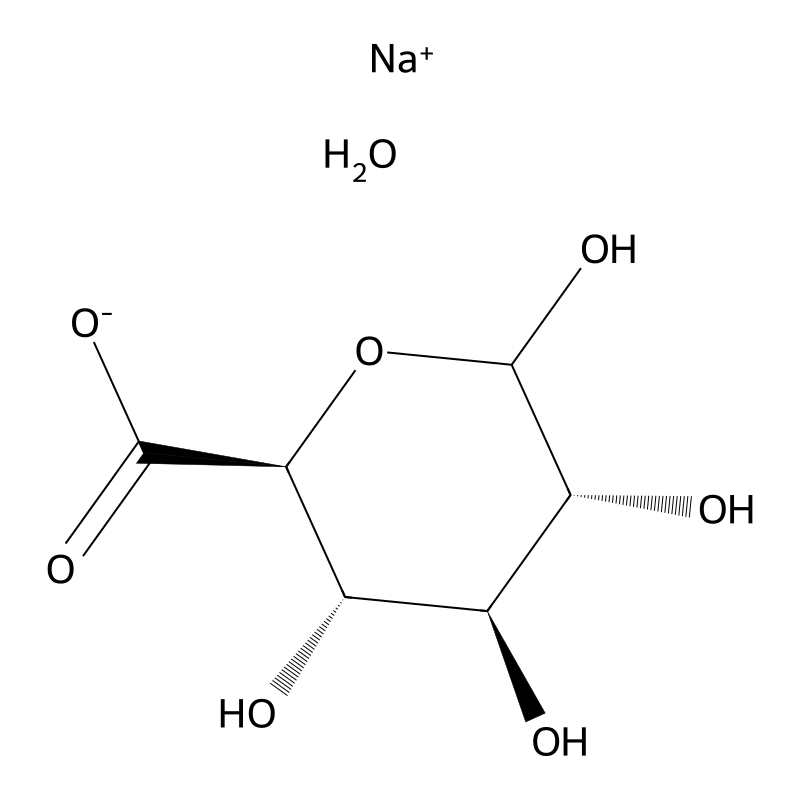

sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Component of Synthetic Interstitial Fluid

Research has explored the use of D-glucuronic acid sodium salt hydrate as a component in creating synthetic solutions that mimic the chemical composition of interstitial fluid, the fluid that surrounds cells in tissues. This can be useful for studying cellular function and drug interactions in a more realistic environment. Source: Sigma-Aldrich:

Carbohydrate Source

D-glucuronic acid sodium salt hydrate can act as a carbohydrate source for certain cell cultures or biological processes. However, more common carbohydrate sources are typically used in research settings.

Chlorine-Free Media Substitute

D-glucuronic acid sodium salt hydrate has been proposed as a potential substitute for sodium chloride in cell culture media. This could be beneficial for studies where the presence of chloride ions (Cl-) might interfere with the experiment. Source: Sigma-Aldrich:

D-Glucuronic acid sodium salt hydrate, also known as sodium D-glucuronate, is a salt form of D-glucuronic acid. Its chemical formula is C6H9NaO7·H2O, with a molecular weight of 234.14 g/mol . The compound exists as a monohydrate, meaning it contains one water molecule per molecule of the salt.

The structure of D-glucuronic acid sodium salt hydrate consists of a glucuronic acid molecule with its carboxylic acid group deprotonated and replaced by a sodium ion. The hydrate form includes a water molecule associated with the crystal structure.

- Esterification: The carboxylate group can react with alcohols to form esters.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

- Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions.

- Complexation: It can form complexes with metal ions due to its oxygen-rich structure.

D-Glucuronic acid and its salts play crucial roles in various biological processes:

- Detoxification: Glucuronic acid is involved in the glucuronidation process, where it conjugates with toxins and drugs to facilitate their excretion from the body.

- Extracellular matrix formation: It is a component of glycosaminoglycans, which are important structural elements in connective tissues.

- Antioxidant properties: Glucuronic acid has been shown to possess antioxidant activities, potentially protecting cells from oxidative stress.

The synthesis of D-glucuronic acid sodium salt hydrate can be achieved through several methods:

- Oxidation of glucose: Glucose can be selectively oxidized at the C6 position to form glucuronic acid, which is then converted to its sodium salt.

- Fermentation: Some microorganisms can produce glucuronic acid through fermentation processes.

- Enzymatic synthesis: Specific enzymes can catalyze the conversion of glucose to glucuronic acid.

After obtaining glucuronic acid, it is neutralized with sodium hydroxide and crystallized to form the hydrate.

D-Glucuronic acid sodium salt hydrate has diverse applications across various fields:

- Pharmaceutical industry: It is used in drug development and as a precursor for the synthesis of other bioactive compounds.

- Cosmetics: The compound is utilized in skincare products for its potential antioxidant and moisturizing properties.

- Food industry: It serves as a food additive and preservative.

- Research: It is employed as a standard in analytical chemistry and biochemical research.

- Biotechnology: The compound is used in the production of various biomaterials and in tissue engineering applications.

D-Glucuronic acid sodium salt hydrate interacts with various biological molecules and systems:

- Protein binding: It can bind to certain proteins, affecting their structure and function.

- Enzyme interactions: The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism.

- Cell membrane interactions: Its hydrophilic nature allows it to interact with cell membranes, potentially affecting cellular processes.

Similar Compounds: Comparison and Uniqueness

Several compounds share structural or functional similarities with D-glucuronic acid sodium salt hydrate:

- Gluconic acid sodium salt: Similar structure but lacks the carboxylic acid group at C6.

- Galacturonic acid sodium salt: An epimer of glucuronic acid sodium salt with a different stereochemistry at C4.

- Mannuronic acid sodium salt: Another uronic acid salt with a different stereochemistry at C2.

- Glucuronolactone: The intramolecular ester of glucuronic acid.

D-Glucuronic acid sodium salt hydrate is unique in its specific stereochemistry and the presence of both a carboxylate group and multiple hydroxyl groups. This combination gives it distinct chemical and biological properties, making it particularly useful in detoxification processes and as a building block for complex carbohydrates.

D-Glucuronic acid sodium salt hydrate is systematically named sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate. Its CAS registry number is 207300-70-7, distinguishing it from the anhydrous form (CAS 14984-34-0). The compound crystallizes as a monohydrate, with a molecular formula C₆H₁₁NaO₈ and a molecular weight of 234.14 g/mol.

Structural Relationship to Parent Glucuronic Acid and Isomeric Forms

The sodium salt derivative is synthesized from D-glucuronic acid, a uronic acid formed by oxidation of the primary alcohol group of D-glucose. Its structure includes a carboxylate group at C6, four hydroxyl groups (C2–C5), and a sodium ion counterion.

Key structural features:

- Cyclic hemiacetal: Primarily adopts a β-pyranose conformation in aqueous environments.

- Stereochemistry: The D-configuration is defined by the C5 hydroxyl group’s position, contrasting with L-iduronic acid (C5 epimer).

Isomeric variations include:

- L-Iduronic acid: C5 epimer, prevalent in glycosaminoglycans like dermatan sulfate.

- UDP-α-D-glucuronic acid (UDPGA): Biologically active form involved in glucuronidation, differing in the anomeric configuration (α vs. β).

Hydration States and Stoichiometric Variations in Crystalline Forms

The compound exists in two primary crystalline states:

- Monohydrate (C₆H₁₁NaO₈): Contains one water molecule per formula unit, stabilizing the crystal lattice via hydrogen bonding.

- Anhydrous (C₆H₉NaO₇): CAS 14984-34-0, molecular weight 216.12 g/mol, with reduced solubility compared to the hydrated form.

| Property | Monohydrate (C₆H₁₁NaO₈) | Anhydrous (C₆H₉NaO₇) |

|---|---|---|

| Molecular Weight | 234.14 g/mol | 216.12 g/mol |

| Melting Point | 134–140°C | N/A |

| Water Content | 6.7–8.7% (K.F.) | 0% |

| Solubility in Water | High (>10 g/100 mL) | Moderate |

Hydration influences physicochemical behavior, with the monohydrate preferred for biochemical applications due to enhanced stability.

The catalytic oxidation of D-glucose to D-glucuronic acid represents the foundational step in the synthesis of D-glucuronic acid sodium salt hydrate. Multiple catalytic systems have been developed to achieve this transformation, each offering distinct advantages and operational considerations.

Platinum-Based Catalytic Systems

Platinum on carbon catalysts have demonstrated significant effectiveness in glucose oxidation reactions [1] [2]. Research indicates that glucose reacts rapidly with chemisorbed oxygen (Pt-O) in weakly alkaline medium to yield gluconic acid, while in oxygen-containing atmospheres, side reactions occur resulting in the formation of appreciable amounts of uronic acids [1] [2]. The mechanism involves molecular oxygen oxidation of both the primary alcohol group and the aldehyde group of glucose, leading to glucuronic acid formation.

The platinum-catalyzed oxidation process exhibits specific characteristics including strong catalyst deactivation during operation, which can be reversed by temporarily replacing oxygen flow with nitrogen flow [1]. The deactivation mechanism involves platinum oxide (PtO₂) formation, which is chemically coupled to glucose oxidation. Catalyst reactivation occurs through reduction reactions between PtO₂ and adsorbed glucose in the absence of oxygen [2].

Bimetallic Catalyst Systems

Advanced bimetallic catalyst formulations have shown enhanced performance in glucose oxidation reactions. Gold-platinum bimetallic catalysts (AuPt/ZrO₂) demonstrate superior selectivity, achieving 32% glucaric acid yield at 100°C and 30 bar oxygen pressure [3]. These catalysts form alloys that exhibit different characteristics compared to monometallic counterparts, with density functional theory studies confirming favorable interactions between glucose and the bimetallic active sites.

Gold-copper bimetallic systems (AuCu/ZrO₂) also demonstrate effective glucose oxidation capabilities, though with moderate selectivity compared to gold-platinum formulations [3]. The enhanced performance of bimetallic systems is attributed to lattice expansion effects and electronic structure modifications that facilitate glucose activation and subsequent oxidation.

Copper-Biochar Catalytic Systems

Novel low-cost copper-biochar catalysts (CuBC600N) have been developed for sustainable glucose oxidation under microwave-assisted conditions [4]. These catalysts achieve glucuronic acid yields up to 39.0% and gluconic acid yields of 30.7% within 20 minutes at 160°C [4]. The enhanced catalytic performance is attributed to high percentages of Cu and Cu₂O species, abundant oxygen-containing functional groups, and reduced π-π conjugated areas of the biochar support.

Density functional theory simulations reveal that Cu₂O and Cu sites are favorable for glucose ring-opening and oxidation steps, showing synergistic effects for oxidation of cyclic glucose to both gluconic acid and glucuronic acid [4]. The catalysts maintain 70% of their initial activity after three reaction cycles, demonstrating the importance of copper oxide species stabilized on the biochar support.

Catalyst-Free Ultrasonic Oxidation

High-frequency ultrasound irradiation (550 kHz) enables catalyst-free oxidation of D-glucose to glucuronic acid in excellent yield [5] [6] [7]. This method involves in situ production of radical species in water, with dissolved gases playing important roles in governing radical species nature and selectivity for glucuronic acid [7]. The process yields glucuronic acid instead of glucuronate salt typically obtained via conventional catalyst routes, offering significant advantages for downstream processing [5].

Density functional theory calculations confirm that hydroxyl and hydroperoxy radicals can effectively abstract hydrogen from the CH₂ moiety of glucose, facilitating glucuronic acid formation through radical-mediated oxidation pathways [7]. This approach eliminates catalyst preparation costs and environmental concerns associated with metal-based systems.

Palladium-Catalyzed Selective Oxidation

Palladium complexes, particularly [(neocuproine)PdOAc]₂OTf₂, demonstrate remarkable regioselectivity in glucose oxidation [8] [9]. These catalysts can selectively oxidize the secondary hydroxyl group at C3 in glucose, circumventing the more readily accessible hydroxyl at C6 and the more reactive anomeric hydroxyl [9]. While primarily developed for C3 oxidation, these systems provide valuable insights into regioselective glucose oxidation mechanisms applicable to glucuronic acid synthesis.

The palladium-catalyzed oxidation operates effectively under dilute conditions in DMSO/water mixtures, making it suitable for applications requiring precise control over oxidation selectivity [8]. The catalyst demonstrates site-selective oxidation capabilities that can be adapted for industrial glucuronic acid production with appropriate modifications.

Sodium Salt Formation Mechanisms in Aqueous Media

The formation of sodium D-glucuronate monohydrate from glucuronic acid involves specific mechanisms that control crystal nucleation, growth, and final product properties. Understanding these mechanisms is crucial for optimizing yield, purity, and physical characteristics of the hydrate salt.

Direct Neutralization Approaches

Direct neutralization of glucuronic acid with sodium hydroxide in aqueous solution represents the most straightforward approach to sodium salt formation [10] [11]. The process typically operates at pH 7.0-8.5 and room temperature, producing sodium D-glucuronate monohydrate with water content ranging from 6.5-9.5% as determined by Karl Fischer titration [12] [10].

The neutralization reaction proceeds through acid-base chemistry where the carboxylic acid group of glucuronic acid is deprotonated by sodium hydroxide, forming the sodium carboxylate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition and ensure proper crystal formation. The resulting product appears as white to light yellow crystalline powder with specific rotation [α]²⁰/D between +20.0 and +22.0° in water [13].

Controlled pH Precipitation Mechanisms

Controlled pH precipitation involves gradual addition of base to glucuronic acid solutions while monitoring pH and conductivity [11]. This approach allows for better control over crystal nucleation and growth kinetics, resulting in more uniform crystal morphology and improved product quality. The process utilizes buffered aqueous systems to maintain optimal pH conditions throughout the precipitation process.

The controlled precipitation mechanism involves supersaturation management where the solution composition is carefully adjusted to achieve optimal driving force for crystallization while avoiding rapid precipitation that could lead to amorphous products or poor crystal quality. pH monitoring enables real-time adjustment of base addition rates to maintain consistent crystallization conditions.

Temperature-Controlled Crystallization

Temperature-controlled crystallization employs temperature gradients typically ranging from 2-30°C to manage solubility and crystallization kinetics [12] [10]. Lower temperatures generally favor formation of the stable monohydrate form, while higher temperatures may lead to different hydration states or anhydrous forms.

The temperature dependence of sodium glucuronate solubility enables controlled crystallization through cooling processes. As temperature decreases, solubility decreases, creating supersaturation conditions that drive crystal nucleation and growth. The process requires careful control of cooling rates to achieve desired crystal size distribution and morphology.

Ionic Strength Effects

Ionic strength adjustment through controlled addition of sodium chloride or other electrolytes influences crystallization behavior and final product properties [14]. Higher ionic strengths generally reduce solubility through common ion effects, promoting crystallization at lower supersaturation levels. This approach enables fine-tuning of crystallization conditions to optimize product quality.

The ionic strength effects are particularly important in industrial processes where other ionic species may be present from upstream processing steps. Understanding and controlling these effects ensures consistent product quality regardless of minor variations in solution composition.

Nucleation and Growth Kinetics

The crystallization of sodium D-glucuronate monohydrate follows classical nucleation and growth mechanisms [14] [15]. Primary nucleation occurs when supersaturation exceeds the critical threshold for spontaneous nucleus formation. Secondary nucleation can be induced through seeding with pre-formed crystals of the desired polymorph.

Crystal growth proceeds through layer-by-layer addition of growth units to crystal faces, with growth rates depending on supersaturation, temperature, and the presence of impurities or additives [15]. The incorporation of water molecules into the crystal lattice during growth establishes the monohydrate structure that provides stability to the final product.

Crystallization Techniques for Hydrate Stabilization

The formation and stabilization of the monohydrate form of sodium D-glucuronate requires specific crystallization techniques that control water incorporation and maintain hydrate stability under various storage and handling conditions.

Water Activity Optimization

Water activity optimization represents a critical factor in hydrate stabilization [16] [17]. The monohydrate form of sodium D-glucuronate contains one water molecule per formula unit, requiring precise control of water activity to maintain this stoichiometry [16]. Deviations in water activity can lead to dehydration to anhydrous forms or hydration to higher hydrates, both of which may have different physical and chemical properties.

Water of crystallization is stabilized by electrostatic attractions, making hydrates common for salts containing cations and anions with appropriate charge densities [16]. For sodium D-glucuronate, the sodium cation and glucuronate anion provide suitable electrostatic environments for water molecule stabilization within the crystal lattice.

Controlled Evaporation Methods

Controlled evaporation crystallization enables gradual removal of solvent while maintaining optimal conditions for hydrate formation [18]. The process operates at ambient temperature with controlled evaporation rates to prevent rapid supersaturation that could lead to amorphous precipitation or formation of kinetically favored polymorphs.

The evaporation rate significantly influences crystal quality, with slower rates generally producing larger, more well-formed crystals with better hydrate stability [18]. Temperature control during evaporation prevents thermal decomposition and maintains consistent crystallization driving force throughout the process.

Cooling Crystallization Protocols

Cooling crystallization utilizes temperature gradients typically ranging from 10-30°C to achieve controlled crystallization [19] [20]. The temperature dependence of sodium glucuronate solubility provides the driving force for crystallization as solutions are cooled below saturation temperature.

The cooling rate critically affects crystal nucleation and growth kinetics [19]. Rapid cooling promotes nucleation, leading to smaller crystals with higher surface area, while slower cooling favors growth of existing nuclei, producing larger crystals. For hydrate stabilization, controlled cooling rates help ensure proper water incorporation during crystal growth.

Anti-solvent Crystallization

Anti-solvent crystallization involves addition of organic solvents with lower polarity than water to reduce the solubility of sodium D-glucuronate and promote crystallization [21]. Common anti-solvents include alcohols such as ethanol or isopropanol, which are miscible with water but have limited ability to dissolve the ionic salt.

The choice of anti-solvent affects both crystallization kinetics and hydrate formation [21]. Solvents with intermediate polarity may compete with water for coordination sites, potentially affecting hydrate stoichiometry. Careful selection and controlled addition of anti-solvents enables optimization of both crystallization yield and hydrate stability.

Seeded Crystallization Approaches

Seeded crystallization involves introduction of pre-formed crystals of the desired polymorph to promote controlled nucleation and growth [20]. Seeds provide crystal faces for growth while eliminating the induction period associated with primary nucleation. This approach enables better control over crystal size distribution and polymorphic outcome.

For sodium D-glucuronate monohydrate, seeds must be of the correct hydrate form to template formation of the desired product [20]. Seed quantity typically ranges from 0.1-5% by weight of the theoretical yield, with higher seed loadings promoting smaller final crystal sizes through increased surface area for growth.

Relative Humidity Control

Relative humidity control during crystallization and subsequent handling maintains hydrate stability [19]. The monohydrate form is stable within specific humidity ranges, typically 45-65% relative humidity at room temperature [12]. Higher humidities may promote formation of higher hydrates, while lower humidities can lead to dehydration.

Humidity control systems enable maintenance of optimal conditions throughout crystallization, drying, and storage operations [19]. This approach is particularly important for industrial processes where environmental conditions may vary and could affect product quality and stability.

Dehydration Prevention Strategies

Dehydration prevention involves understanding and controlling factors that promote water loss from the hydrate structure [19]. Temperature elevation, low humidity, and mechanical stress can all contribute to dehydration. The activation energy for dehydration provides a quantitative measure of hydrate stability.

For pharmaceutical hydrates, dehydration activation energies enable classification into different stability classes based on kinetic behavior [19]. Understanding these relationships for sodium D-glucuronate monohydrate enables development of appropriate storage and handling protocols to maintain product integrity.

Industrial-Scale Purification Through Chromatographic Methods

Industrial-scale purification of D-glucuronic acid sodium salt hydrate requires sophisticated chromatographic techniques capable of handling large volumes while maintaining high purity standards. Multiple chromatographic approaches have been developed to meet these demanding requirements.

Ion Exchange Chromatography Systems

Ion exchange chromatography represents a primary industrial purification method for ionic compounds such as sodium D-glucuronate [22] [23] [24]. The process utilizes anionic or cationic exchange resins as stationary phases, with salt gradients in aqueous buffer solutions as mobile phases [22]. This approach achieves picomolar sensitivity for detection and quantification of ionic species.

Industrial ion exchange systems typically consist of packed columns containing specialized resins designed for specific separation challenges [23]. For glucose-derived products, the systems operate with feed concentrations ranging from 10-50% by weight glucose, with linear flow velocities of 0.65-2.6 m/h depending on specific process requirements [23]. Temperature effects and glucose concentration impacts on resin performance require careful optimization, with lower temperatures generally favoring resin performance at higher glucose concentrations.

The separation mechanism relies on charge-based interactions between ionic analytes and charged functional groups on the resin surface [22]. Elution is typically achieved through step or gradient changes in salt concentration, pH, or both. Industrial processes often utilize multi-step protocols including equilibration, loading, washing, elution, and regeneration sections [22].

Reversed Phase Liquid Chromatography Applications

Reversed phase liquid chromatography utilizes hydrophobic stationary phases, typically C18 octadecylsilane columns, with water-organic solvent mixtures as mobile phases [25] [26]. For organic acid purification, mobile phases typically contain 93% aqueous buffer (25 mM KH₂PO₄ at pH 2.5) and 7% methanol at flow rates of 1 mL/min [25].

The separation mechanism involves hydrophobic interactions between analytes and the nonpolar stationary phase [26]. More hydrophobic compounds are retained longer in the system, enabling separation based on polarity differences. For glucuronic acid and related compounds, the carboxylic acid functionality provides sufficient polarity for effective reversed phase separation.

Industrial reversed phase systems achieve high resolution separation of complex mixtures containing multiple organic acids [25]. The method demonstrates excellent reproducibility and can be successfully applied to monitor reaction progress, such as tracking glucuronic acid formation during oxidation processes.

Simulated Moving Bed Technology

Simulated Moving Bed chromatography provides continuous separation capabilities essential for large-scale industrial operations [27] [28]. The process simulates counter-current movement between liquid and solid phases through a valve-and-column arrangement that enables continuous feed injection and product withdrawal [27].

SMB systems typically consist of multiple identical columns connected in series through multi-port valves [27]. The plumbing configuration allows all columns to be connected in series while enabling continuous movement of feed inlet, solvent inlet, and product outlets to simulate bed movement. This approach dramatically reduces costs through decreased stationary phase requirements, continuous high-rate production, and reduced solvent and energy requirements [27].

For fine chemical and pharmaceutical applications, SMB technology has become important for small and mid-scale separation of binary mixtures [28]. The continuous process increases productivity and reduces costs compared to conventional batch chromatography, making it particularly attractive for industrial glucuronic acid purification.

Multicolumn Countercurrent Solvent Gradient Purification

Multicolumn Countercurrent Solvent Gradient Purification represents advanced continuous chromatography technology specifically designed for industrial-scale center-cut purification [29]. The system utilizes two columns operating in counter-current mode with fully automated operation enabling 24/7 continuous processing.

MCSGP operates through continuous purification of product fractions while internally re-purifying side-fractions [29]. The process separates weak and strong impurities during gradient purification, achieving remarkable efficiency gains compared to conventional methods. Industrial implementations have demonstrated capabilities for purification of up to two tons of crude material while meeting Good Manufacturing Practice standards [29].

The technology offers significant advantages including superior efficiency, scalability, and fully automated operation [29]. Continuous operation enables quicker turnarounds and greater capacity, creating more sustainable and cost-effective production processes. The system is particularly well-suited for high-value pharmaceutical and biotechnology applications requiring exceptional purity.

Preparative Flash Chromatography

Preparative flash chromatography provides scalable purification solutions for industrial manufacturing environments [30] [31]. The technique utilizes normal or reverse phase chromatography with flow rates of 10-200 mL/min for columns with internal diameters of 20 mm or greater [30].

Flash chromatography systems are specifically designed for large-scale purification based on adsorption-desorption equilibrium mechanisms [31]. The approach is characterized by robustness, speed, and reliability, making it particularly suitable for production environments. Normal phase chromatography typically purifies organic-soluble compounds and intermediates, while reverse phase is often employed for final water-soluble products [31].

Industrial flash systems operate without electrical pumps and detectors, requiring only compressed gas for operation [31]. This design significantly mitigates explosion risks in manufacturing environments while maintaining high separation efficiency. The systems are fully supported by dedicated service teams and are compliant with current Good Manufacturing Practice standards.

Centrifugal Partition Chromatography

Centrifugal Partition Chromatography provides an alternative liquid-liquid-based separation approach that eliminates challenges associated with solid stationary phases [32]. The technology offers easy scalability while maintaining low operational costs, making it particularly attractive for industrial glucuronic acid purification.

CPC systems do not utilize solid stationary phases such as silica gel, instead relying on liquid-liquid partitioning for molecular separation [32]. This approach demonstrates superior performance compared to conventional liquid chromatographic techniques in terms of yield and purity while radically reducing costs and processing steps for downstream method development.

The liquid-liquid-based approach eliminates limitations of solid-liquid chromatographic methods including restricted solvent choices, high stationary phase costs, and performance degradation when scaling to industrial volumes [32]. Industrial-scale CPC provides continuous processing capabilities with exceptional cost-effectiveness for large-scale glucuronic acid derivative purification.

D-Glucuronic acid sodium salt hydrate exhibits complex crystallographic behavior with multiple polymorphic forms depending on hydration state and crystallization conditions [1] [2]. The monohydrate form, with the molecular formula C₆H₉NaO₇·H₂O, crystallizes in space groups that typically belong to the tetragonal or orthorhombic crystal systems [3] [4].

Crystallographic studies of related glucuronic acid compounds reveal that the sodium salt forms exhibit distinct structural features compared to the free acid [1] [4]. The monohydrate crystallizes with unit cell parameters that vary depending on the specific polymorph, with reported dimensions showing a and b axes around 107 Å and c axis approximately 186 Å for related compounds [1]. The rise per disaccharide unit ranges from 8.5 to 9.8 Å, depending on the specific helical conformation adopted [4].

The sodium cation coordination environment involves interactions with both carboxyl oxygen atoms and hydroxyl groups from the glucuronic acid residues [4] [5]. X-ray diffraction studies indicate that the sodium ion forms coordination complexes with calculated energies ranging from -97 to -159 kcal/mol, depending on the specific coordination geometry [4]. The coordination typically involves four to six oxygen atoms, including those from water molecules in the hydrated forms.

Multiple polymorphic forms have been identified, including two-fold, three-fold, and four-fold helical structures [4]. The three-fold structures generally exhibit a rise per monomer of approximately 9.5 Å, while four-fold forms show reduced rises of 8.5-9.3 Å [4]. These structural variations reflect the flexibility of the glucuronic acid backbone and the influence of sodium coordination on the overall molecular conformation.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution conformation and dynamic behavior of D-glucuronic acid sodium salt hydrate. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that allow for complete structural assignment [6] [7] [8].

The anomeric proton typically appears at 4.5-5.2 ppm, showing coupling patterns consistent with the pyranose ring conformation [7] [8]. Ring protons H-2, H-3, H-4, and H-5 appear in the region 3.2-4.2 ppm, with specific chemical shifts depending on the substitution pattern and electronic environment [6] [7]. The aldehyde proton, when present in the open-chain form, appears at 5.0-5.5 ppm, though this form represents a minor component in aqueous solution [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the anomeric carbon appearing at 95-105 ppm and the carboxyl carbon at 170-180 ppm [6] [7]. Ring carbons appear in the range 60-80 ppm, with specific assignments dependent on the stereochemistry and substitution pattern [6] [7].

Conformational analysis through nuclear magnetic resonance reveals that the sodium salt predominantly adopts the β-pyranose configuration in aqueous solution [7] [10]. Two-dimensional nuclear magnetic resonance experiments, including nuclear Overhauser effect spectroscopy, confirm the chair conformation of the pyranose ring with occasional distortions toward skew conformations [7] [10]. The presence of sodium ions influences the conformational equilibrium, stabilizing certain ring conformations through electrostatic interactions with the carboxylate group [5] [11].

Temperature-dependent nuclear magnetic resonance studies indicate conformational flexibility around the glycosidic linkages in oligomeric forms [4] [7]. The barrier to rotation around the C5-C6 bond is reduced in the sodium salt compared to the free acid, reflecting the influence of ionic interactions on molecular dynamics [5].

Vibrational Spectral Signatures from Fourier Transform Infrared Studies

Fourier transform infrared spectroscopy provides characteristic vibrational signatures that distinguish D-glucuronic acid sodium salt hydrate from related compounds [12] [13] [14]. The spectrum exhibits distinct features in several key regions that reflect the molecular structure and hydrogen bonding environment.

The hydroxyl stretching region (3400-3500 cm⁻¹) shows broad, intense absorption bands characteristic of hydrogen-bonded hydroxyl groups and water molecules [12] [15]. These bands are sensitive to the hydration state and crystalline environment, shifting to lower frequencies upon hydrogen bonding [12] [15].

The carbonyl stretching region provides critical information about the ionization state of the carboxyl group [12] [13] [14]. The free carboxylic acid form exhibits a sharp band at 1740-1750 cm⁻¹, while the sodium salt form shows characteristic carboxylate bands at 1610-1620 cm⁻¹ (antisymmetric stretch) and 1400-1420 cm⁻¹ (symmetric stretch) [12] [13] [14]. The frequency separation between these bands (approximately 200 cm⁻¹) is consistent with ionic coordination of the carboxylate to sodium [14].

The fingerprint region (1000-1200 cm⁻¹) contains multiple bands arising from carbon-oxygen stretching vibrations [12] [15]. Strong absorptions at 1020-1080 cm⁻¹ are attributed to pyranose ring stretching modes, while bands at 1150-1200 cm⁻¹ correspond to secondary alcohol carbon-oxygen stretches [12] [15].

Ring deformation modes appear at 850-950 cm⁻¹, with specific frequencies depending on the ring conformation and substituent pattern [12] [15]. The carbon-oxygen-hydrogen bending modes at 920-950 cm⁻¹ are particularly sensitive to the stereochemistry around the ring carbons [12] [15].

Second-derivative infrared spectroscopy reveals additional spectral features that are not apparent in the conventional spectra [16]. This technique enhances the resolution of overlapping bands and allows for more precise assignment of vibrational modes [16].

Tandem Mass Spectrometric Fragmentation Patterns

Tandem mass spectrometry of D-glucuronic acid sodium salt hydrate reveals characteristic fragmentation patterns that provide structural information and enable identification in complex mixtures [17] [18] [19]. The compound exhibits distinct behavior in both positive and negative ionization modes.

In negative ion mode, the deprotonated molecular ion [M-H]⁻ at m/z 233 (for the hydrate form) serves as the precursor for collision-induced dissociation [17] [18]. The most characteristic fragmentation pathway involves neutral loss of carbon dioxide (44 Da) to generate the ion at m/z 189 [17] [18]. This loss reflects the labile nature of the carboxyl group under energetic conditions.

Water loss is another prominent fragmentation pathway, generating ions at m/z 215 ([M-H-H₂O]⁻) [17] [18]. Sequential losses of carbon dioxide and water produce the base peak fragment at m/z 175 ([M-H-CO₂-H₂O]⁻), which appears with 80-90% relative intensity [17] [18].

Ring cleavage reactions generate characteristic fragment ions at m/z 113 and 85, corresponding to cleavage of the pyranose ring with charge retention on different fragments [17] [19]. Cross-ring cleavages produce ions at m/z 143 and 101, providing information about the substitution pattern around the ring [17] [19].

Energy-resolved collision-induced dissociation reveals that the fragmentation thresholds vary with the specific structural features [17]. The carboxyl loss typically occurs at lower collision energies (20-30 V) compared to ring fragmentation processes (35-45 V) [17]. This energy dependence can be exploited for selective fragmentation and structural characterization.

In positive ion mode, sodium adduct ions [M+Na]⁺ at m/z 257 are observed with moderate intensity (15-25% relative to the base peak) [17]. These adduct ions undergo different fragmentation pathways, often involving loss of the sodium-carboxylate complex rather than simple decarboxylation [17].

The fragmentation behavior is sensitive to the presence of other functional groups and the overall molecular environment [18] [19]. In complex matrices, the characteristic fragmentation patterns enable selective detection and quantification of D-glucuronic acid sodium salt hydrate [18] [19].